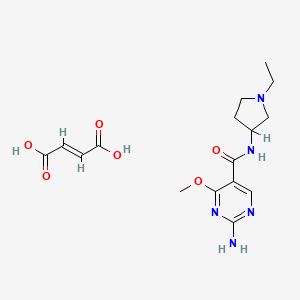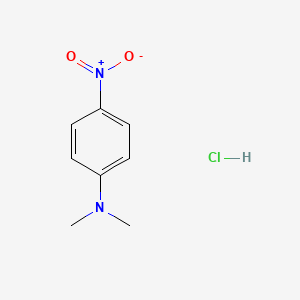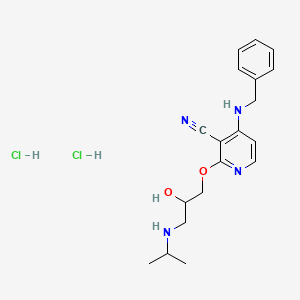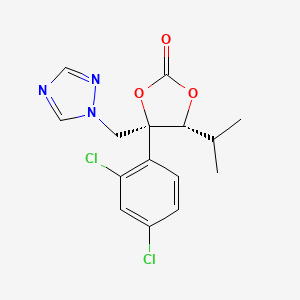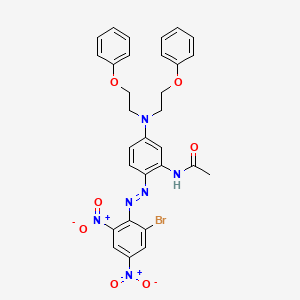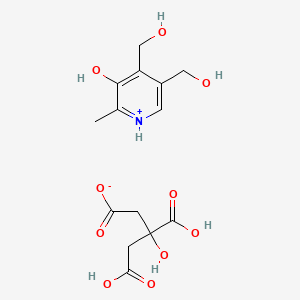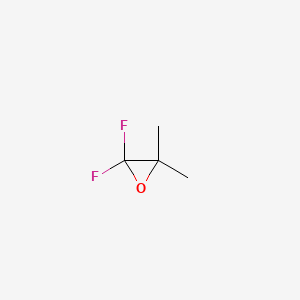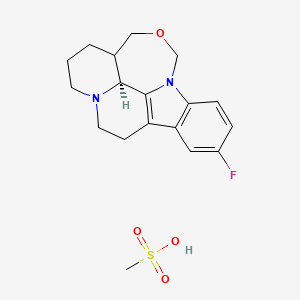![molecular formula C22H23N5O5S B15181515 2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate CAS No. 88470-43-3](/img/structure/B15181515.png)
2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenoxyethyl group, a nitrothiazolyl azo group, and a beta-alaninate moiety, making it a subject of interest in chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Phenoxyethyl Group: This step involves the reaction of phenol with ethylene oxide under basic conditions to form 2-phenoxyethanol.
Synthesis of the Nitrothiazolyl Azo Compound: This involves the nitration of thiazole followed by azo coupling with aniline derivatives.
Formation of the Beta-Alaninate Moiety: This step involves the reaction of beta-alanine with methylating agents to form N-methyl-beta-alanine.
Final Coupling Reaction: The final step involves coupling the phenoxyethyl group, nitrothiazolyl azo compound, and N-methyl-beta-alanine under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium ethoxide and potassium tert-butoxide are commonly employed.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxyethyl derivatives.
Aplicaciones Científicas De Investigación
2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to various biological effects.
Pathways Involved: It may influence signaling pathways, metabolic processes, and cellular functions, contributing to its observed activities.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate: shares similarities with other azo compounds and beta-alanine derivatives.
Other Similar Compounds: Include 2-phenoxyethyl esters, nitrothiazolyl azo compounds, and N-methyl-beta-alanine derivatives.
Uniqueness
Unique Structure: The combination of phenoxyethyl, nitrothiazolyl azo, and beta-alaninate groups makes this compound unique.
Distinct Properties: Its unique chemical structure imparts distinct physical, chemical, and biological properties, differentiating it from other similar compounds.
Propiedades
Número CAS |
88470-43-3 |
|---|---|
Fórmula molecular |
C22H23N5O5S |
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
2-phenoxyethyl 3-[N,3-dimethyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanoate |
InChI |
InChI=1S/C22H23N5O5S/c1-16-14-17(8-9-19(16)24-25-22-23-15-20(33-22)27(29)30)26(2)11-10-21(28)32-13-12-31-18-6-4-3-5-7-18/h3-9,14-15H,10-13H2,1-2H3 |
Clave InChI |
MGBYXZXPDPRITM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N(C)CCC(=O)OCCOC2=CC=CC=C2)N=NC3=NC=C(S3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


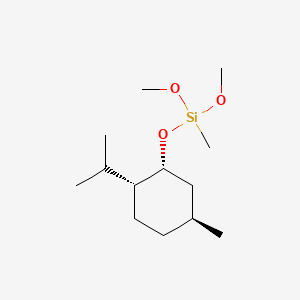
![1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate](/img/structure/B15181452.png)
![calcium;(2R,3S,4R,5R)-6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate](/img/structure/B15181455.png)

